3-Bromo-4-(difluoromethyl)thiophene
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Overview
Description
3-Bromo-4-(difluoromethyl)thiophene is an organosulfur compound with the molecular formula C5H3BrF2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the third position and a difluoromethyl group at the fourth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)thiophene typically involves halogenation and functional group transformations. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(difluoromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Formation of various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Formation of sulfoxides and sulfones.
Reduction Products: Formation of thiol derivatives and other reduced forms of the compound.
Scientific Research Applications
3-Bromo-4-(difluoromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(difluoromethyl)thiophene involves its interaction with molecular targets through its functional groups. The bromine atom and difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The thiophene ring provides aromatic stability, allowing the compound to engage in π-π interactions and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorothiophene: Contains a chlorine atom instead of a difluoromethyl group.
4-Bromo-2-chlorothiophene: Another halogenated thiophene derivative with different substitution patterns.
3-Bromo-4-(trifluoromethyl)thiophene: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-Bromo-4-(difluoromethyl)thiophene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and materials.
Properties
IUPAC Name |
3-bromo-4-(difluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2S/c6-4-2-9-1-3(4)5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZYQLSKPADEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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